![molecular formula C21H20N4O4S2 B2410101 N-(2-(2-(m-トリル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド CAS No. 895439-23-3](/img/structure/B2410101.png)
N-(2-(2-(m-トリル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は抗菌および抗真菌活性を持つため、微生物感染症の治療のための有望な候補となります。 グラム陰性菌(大腸菌および緑膿菌など)とグラム陽性菌(黄色ブドウ球菌)に対して試験が行われています。 その有効性は、インドメタシン、ナリジクス酸、イミペネム、ニスタチンなどの市販の抗生物質と比較して同等かそれ以上でした .
- 1,2,4-トリアゾール誘導体を含むヘテロ環式窒素系は、抗てんかんおよび抗不安活性に関連付けられています。 この化合物のこれらの分野における特定の効果は文書化されていませんが、さらなる調査のための興味深い分野です .
抗菌および抗真菌剤
抗炎症活性
抗てんかんおよび抗不安特性
要約すると、この化合物のユニークなハイブリッド構造は、特に抗菌剤、抗炎症薬、そして潜在的な抗がん療法の分野において、創薬にとってエキサイティングな可能性を開きます。 研究者は、その作用機序を調査し、特定の用途に適したその特性を最適化し続ける必要があります . 文学は貴重な洞察を提供しますが、その可能性と限界を完全に理解するためには、さらなる実験的研究が不可欠であることに注意してください。
作用機序
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It’s known that thiazolo[3,2-b][1,2,4]triazoles, which are part of the compound’s structure, have shown a wide range of biological activities . These activities suggest that the compound may interact with various biological targets, leading to changes in cellular processes.
特性
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-14-3-2-4-15(11-14)20-23-21-25(24-20)16(13-30-21)7-8-22-31(26,27)17-5-6-18-19(12-17)29-10-9-28-18/h2-6,11-13,22H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCHOLGACLNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)
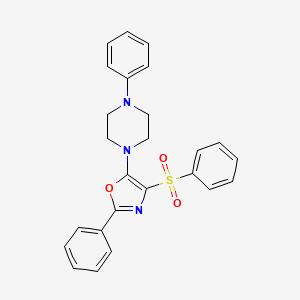



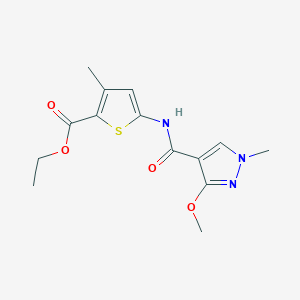
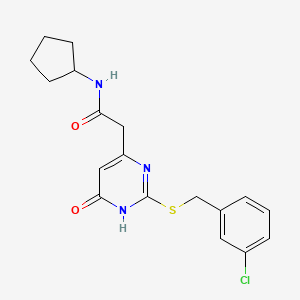
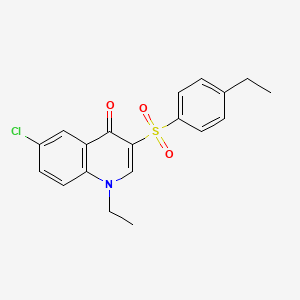
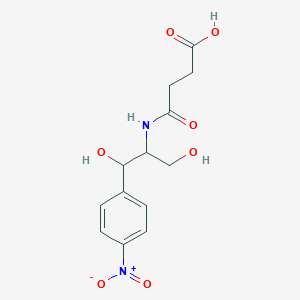
![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)
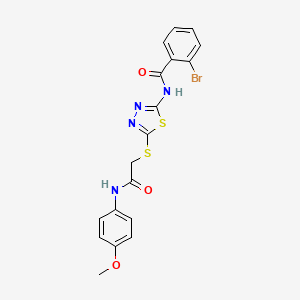
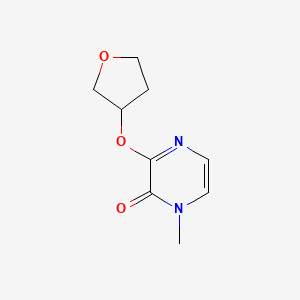
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)
